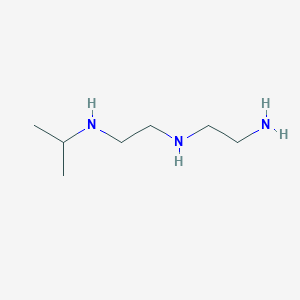

N1-Isopropyldiethylenetriamine

概要

説明

N1-Isopropyldiethylenetriamine is a polyamine compound with the molecular formula C7H19N3. It is an important organic building block used in organic synthesis. The compound is characterized by its three amine groups, which make it a versatile reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: N1-Isopropyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with isopropyl halides under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires heating to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylenetriamine is reacted with isopropyl halides. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Coordination Chemistry and Metal Complex Formation

N1-Isopropyldiethylenetriamine (iprdien) acts as a tridentate ligand, coordinating through its three nitrogen atoms to form stable complexes with transition metals. Key findings include:

-

Cadmium Complexes : iprdien forms supramolecular polymers with cadmium(II) and selenocyanate (SeCN⁻), resulting in structures such as [Cd₂(iprdien)(SeCN)₄]ₙ. The ligand’s nitrogen atoms bind to Cd(II), while SeCN⁻ bridges adjacent metal centers via both Se and N atoms .

-

Nickel Complexes : In photochemical studies, iprdien forms nickel complexes that exhibit structural rearrangements under light exposure. For example, [Ni(iprdien)NO₂] undergoes nitrito-to-nitro linkage isomerism, with crystallographic data showing hydrogen-bonding changes during photoactivation .

Table 1: Structural Parameters of iprdien Complexes

| Complex | Metal Geometry | Key Bond Lengths (Å) | Application/Behavior |

|---|---|---|---|

| [Cd₂(iprdien)(SeCN)₄]ₙ | Octahedral | Cd–N: 2.28–2.43; Cd–Se: 2.62–2.67 | Photocrystallography studies |

| [Ni(iprdien)NO₂] | Square-planar | Ni–N: 1.95–2.05; Ni–O: 1.89 | Light-induced isomerization |

Nucleophilic Substitution Reactions

iprdien participates in nucleophilic aromatic substitution (SNAr) due to its primary and secondary amine groups. A notable example:

-

Reaction with 4,7-Dichloroquinoline : Heating iprdien with 4,7-dichloroquinoline at 155°C for 3 hours replaces chlorine atoms at the 4- and 7-positions, yielding a bis-aminated quinoline derivative. The reaction proceeds via a two-step mechanism involving intermediate carbocation formation .

Table 2: Reaction Conditions and Yields

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4,7-Dichloroquinoline | 155°C, 3 hours, neat | 4,7-Bis(iprdien)quinoline | 82 |

Acid-Base Reactions in Gas Treatment

iprdien is employed in gas deacidization processes to neutralize acidic compounds like CO₂ and H₂S. Key mechanisms include:

-

CO₂ Absorption : iprdien reacts with CO₂ to form carbamate species, which are subsequently regenerated via displacement with stronger acids (e.g., H₃PO₄). This reversible reaction enables cyclic use in industrial scrubbers .

-

H₂S Removal : The tertiary amine groups in iprdien facilitate rapid proton transfer, converting H₂S to hydrosulfide ions (HS⁻) that precipitate as metal sulfides .

Equation 1 :

Photochemical Behavior

Studies on nickel-iprdien complexes reveal dynamic responses to light:

-

Linkage Isomerism : UV irradiation induces a nitrito (η¹-ONO) to nitro (η¹-NO₂) transition in [Ni(iprdien)NO₂], altering hydrogen-bonding networks and crystal packing .

-

Reaction Cavity Analysis : Steady-state photocrystallography shows that photoactivation modifies intermolecular contacts, with cavity volume changes quantified at 0.5–1.2 ų .

科学的研究の応用

Polymer Chemistry

N1-Isopropyldiethylenetriamine is primarily utilized as a curing agent in the production of polyurethane foams . Its ability to enhance the stability and performance of foams makes it valuable in applications such as:

- Spray Foam Insulation : It is commonly used in spray foam applications, where it contributes to the formation of stable polyurethane foams that are essential for insulation purposes in construction and automotive industries .

- Adhesives and Sealants : The compound is also employed in formulating adhesives and sealants due to its reactivity with isocyanates, leading to robust bonding properties .

Pharmaceuticals

In the pharmaceutical sector, this compound serves as a key intermediate in synthesizing various drugs. Its amine functionality allows it to participate in reactions that produce active pharmaceutical ingredients (APIs). Some notable applications include:

- Synthesis of Antidepressants : It has been involved in the synthesis of certain antidepressant compounds, where its amine groups facilitate the formation of complex molecular structures necessary for therapeutic efficacy .

- Drug Delivery Systems : The compound can be used to modify drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs through chemical conjugation methods.

Chemical Intermediate

This compound acts as a chemical intermediate in various synthetic pathways. Its applications include:

- Catalysts : It can be used as a catalyst or catalyst modifier in organic reactions, particularly those requiring amine functionalities.

- Surface Modifiers : In materials science, it is employed to modify surfaces for improved adhesion properties in coatings and paints.

Case Study 1: Polyurethane Foam Stability

A study demonstrated that incorporating this compound into polyurethane formulations significantly improved foam stability and mechanical properties compared to traditional amines. The research highlighted its effectiveness in reducing shrinkage during curing and enhancing thermal resistance .

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical context, this compound was utilized in synthesizing a novel antidepressant. The reaction conditions were optimized to maximize yield while minimizing by-products, showcasing its utility as an efficient building block for complex organic molecules .

作用機序

The mechanism of action of N1-Isopropyldiethylenetriamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in catalysis and other chemical processes. The compound can also act as a nucleophile, participating in substitution reactions that modify the structure and function of target molecules .

類似化合物との比較

- N,N-Dimethyldipropylenetriamine

- Tris(2-aminoethyl)amine

- 3-(Dimethylamino)-1-propylamine

Comparison: N1-Isopropyldiethylenetriamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties compared to similar compounds. For instance, while N,N-Dimethyldipropylenetriamine also contains multiple amine groups, the presence of the isopropyl group in this compound imparts different steric and electronic effects, influencing its behavior in chemical reactions .

生物活性

N1-Isopropyldiethylenetriamine (IPDTA) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research articles.

Chemical Structure and Properties

This compound is a tri-functional amine with the molecular formula . Its structure allows for various interactions with biological molecules, making it a candidate for multiple applications in biochemistry and pharmacology. The compound's unique properties stem from its ability to form complexes with metal ions and interact with different biological systems.

Biological Activities

1. Antidiabetic Effects:

Research highlights the antidiabetic potential of IPDTA derivatives. A study indicated that certain imidazoline derivatives, closely related to IPDTA, demonstrated significant antidiabetic activity in rat models. These compounds increased insulin secretion without blocking R2 adrenoceptors, suggesting a novel mechanism of action that could be leveraged in diabetes management .

2. Biochemical Reagent:

IPDTA serves as an important biochemical reagent in proteomics, where it is utilized for protein labeling and modification processes. Its ability to form stable complexes enhances the detection and analysis of proteins in various assays .

3. Metal Ion Complexation:

The capacity of IPDTA to chelate metal ions has been studied extensively. This property is crucial in biological systems where metal ions play significant roles in enzymatic reactions and cellular processes. The interaction between IPDTA and metal ions can influence the bioavailability and activity of these metals within biological contexts .

Case Studies and Research Findings

Case Study 1: Antidiabetic Activity

In a controlled study involving diabetic rats, compounds derived from IPDTA exhibited remarkable efficacy in lowering blood glucose levels. The most active derivative was shown to stimulate insulin secretion effectively during intravenous glucose tolerance tests (IVGTT), indicating its potential as a glucose-independent insulin secretagogue .

Case Study 2: Proteomics Application

In proteomics applications, IPDTA has been utilized for the modification of proteins to enhance their detection through mass spectrometry. This process improves the sensitivity and specificity of protein assays, facilitating better understanding of protein functions and interactions within cells.

Tables Summarizing Key Findings

特性

IUPAC Name |

N'-[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-7(2)10-6-5-9-4-3-8/h7,9-10H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQYXSSZVKPNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392572 | |

| Record name | N1-Isopropyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-20-0 | |

| Record name | N1-(2-Aminoethyl)-N2-(1-methylethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207399-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Isopropyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。